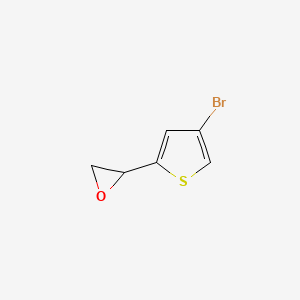
2-(4-Bromothiophen-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)oxirane is an organic compound with the molecular formula C6H5BrOS It features a bromine-substituted thiophene ring attached to an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of 4-bromothiophene using a suitable oxidizing agent. For instance, the reaction of 4-bromothiophene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromothiophen-2-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols or other oxygenated products.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Major Products Formed
Oxidation: Diols or hydroxy derivatives.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromothiophen-2-yl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromothiophen-2-yl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(4-Bromothiophen-2-yl)oxirane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-(4-Phenoxyphenyl)oxirane: Another oxirane derivative with a phenoxy group instead of a bromine-substituted thiophene.
Uniqueness
2-(4-Bromothiophen-2-yl)oxirane is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential applications compared to other oxirane derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H5BrOS |
|---|---|
Poids moléculaire |
205.07 g/mol |
Nom IUPAC |
2-(4-bromothiophen-2-yl)oxirane |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-6(9-3-4)5-2-8-5/h1,3,5H,2H2 |
Clé InChI |
UWOURZGDDWNAEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
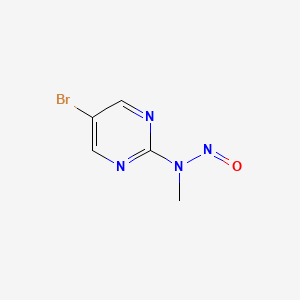

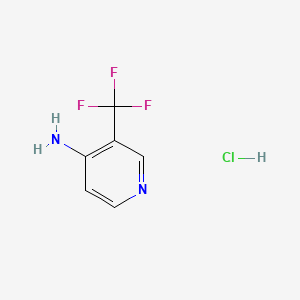
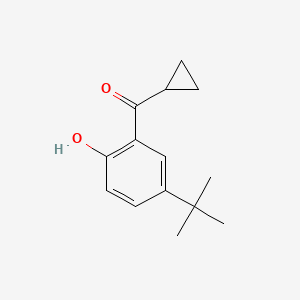
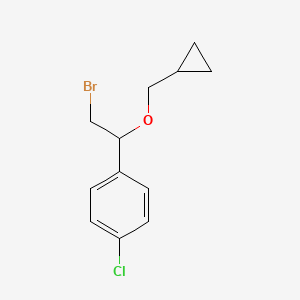
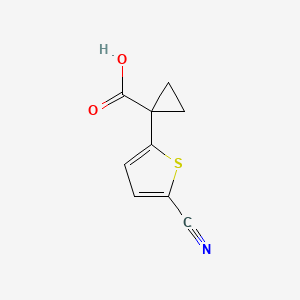
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
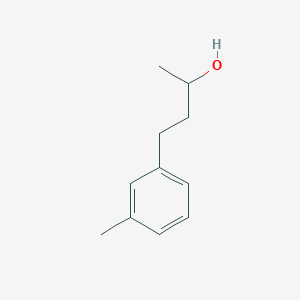
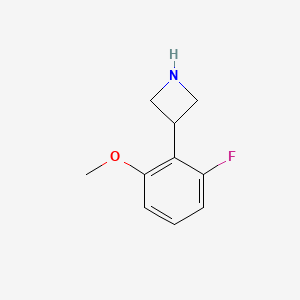
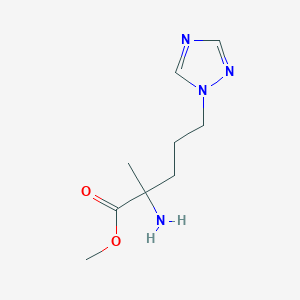
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

